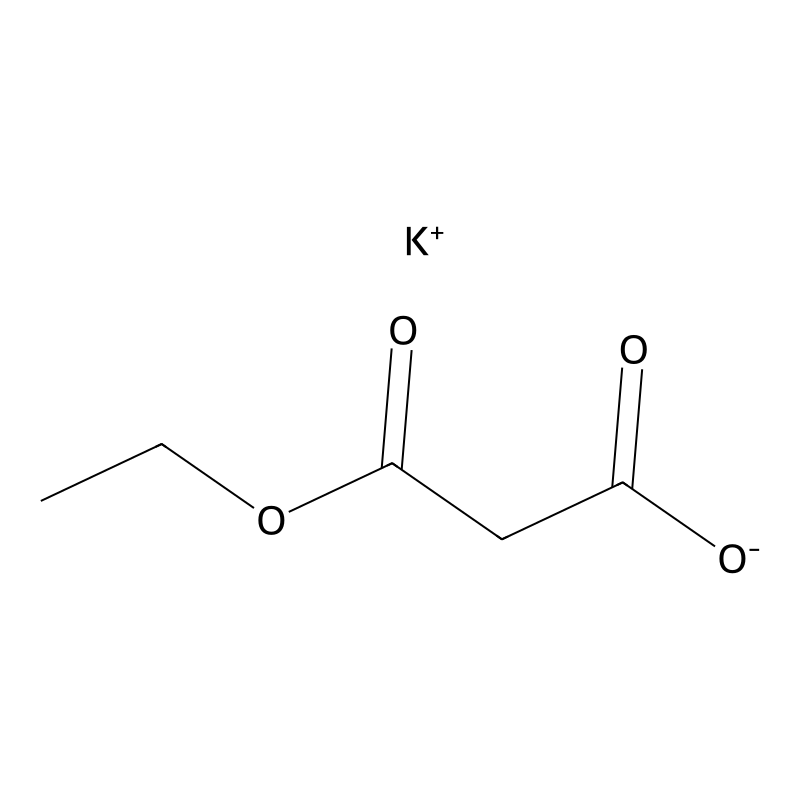

Ethyl potassium malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Beta-Ketoester Synthesis:

Ethyl potassium malonate serves as a key starting material for the synthesis of beta-ketoesters. These compounds hold significance in various research areas, including:

Medicinal chemistry

Beta-ketoesters are essential building blocks for synthesizing diverse pharmaceutical drugs, including antibiotics, anti-inflammatory medications, and cholesterol-lowering agents. Source: ScienceDirect, "Asymmetric Synthesis of β-Keto Esters via Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Esters":

Organic chemistry research

Beta-ketoesters are valuable tools for studying various organic reactions, including decarboxylation, aldol condensation, and Claisen condensation. These reactions play a crucial role in understanding and developing new organic compounds. Source: National Library of Medicine, "Chemistry of the Claisen Condensation": )

Generation of (Trimethylsilyl)ethyl Malonate:

Ethyl potassium malonate can be used to generate (trimethylsilyl)ethyl malonate in situ. This intermediate product finds application in the synthesis of various organic compounds, including:

- Alkylidene malonates: These compounds are valuable intermediates for the synthesis of complex organic molecules, including natural products and pharmaceuticals. Source: American Chemical Society, "A Facile and Efficient One-Pot Synthesis of Alkylidene Malonates from Ethyl Potassium Malonate":

Synthesis of Beta-Amino Acrylates:

Ethyl potassium malonate reacts with aryl nitriles to yield beta-amino acrylates in the presence of specific catalysts. Beta-amino acrylates are important intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, which have applications in:

Medicinal chemistry

Heterocyclic compounds represent a vast class of molecules with diverse biological activities. They play a crucial role in developing new drugs for various diseases. Source: Royal Society of Chemistry, "Recent Advances in the Synthesis and Applications of β-Enamino Esters":

Material science

Specific heterocyclic compounds exhibit interesting electrical and optical properties, making them valuable for developing new materials for organic electronics and optoelectronic devices. Source: American Chemical Society, "Organic Electronics and Optoelectronics: A Review":

Ethyl potassium malonate is a potassium salt of ethyl malonic acid, with the chemical formula CHKO. It is characterized by its white crystalline appearance and is soluble in water. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various esters and other derivatives. Ethyl potassium malonate is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to participate in various

Ethyl potassium malonate does not have a direct biological role. However, its mechanism of action in organic synthesis involves its acidic methylene group. The electron-withdrawing nature of the carboxylate groups weakens the C-H bond in the methylene, making it susceptible to deprotonation by strong bases. This forms an enolate anion, which acts as a nucleophile in various reactions like alkylation and acylation [].

- Decarboxylation: Under certain conditions, ethyl potassium malonate can undergo decarboxylation to yield ethyl acetate and carbon dioxide. This reaction can be catalyzed by heat or specific reagents.

- Alkylation: The compound can react with alkyl halides in a nucleophilic substitution reaction to form substituted malonates. This reaction is often facilitated by the presence of a base.

- Cross-Coupling Reactions: Ethyl potassium malonate has been utilized in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of substituted aromatic compounds .

Ethyl potassium malonate exhibits notable biological activities. It has been identified as an inhibitor of malonic acid reductase, an enzyme involved in various metabolic pathways. This inhibition suggests potential applications in metabolic research and drug development. Additionally, studies have indicated that ethyl potassium malonate possesses antimicrobial properties, making it a candidate for further investigation in medicinal chemistry .

The synthesis of ethyl potassium malonate typically involves the following methods:

- Neutralization Reaction: Ethyl malonic acid can be neutralized with potassium hydroxide to produce ethyl potassium malonate. This method provides a straightforward approach to obtaining the salt.

- Esterification: Ethanol can be reacted with malonic acid in the presence of an acid catalyst to form ethyl malonate, which can then be converted into its potassium salt through treatment with potassium hydroxide.

- Decarboxylative Cross-Coupling: Recent advancements have shown that ethyl potassium malonate can be synthesized via decarboxylative cross-coupling reactions using palladium catalysts and aryl halides .

Ethyl potassium malonate is widely used in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biochemical Research: Its role as a metabolic inhibitor makes it valuable for studying metabolic pathways and enzyme functions.

- Agricultural Chemistry: The compound's antimicrobial properties suggest potential applications as a pesticide or fungicide .

Research on ethyl potassium malonate has focused on its interactions with biological systems. Studies have demonstrated its inhibitory effects on specific enzymes, which may influence metabolic pathways. Furthermore, investigations into its antimicrobial activity have revealed interactions with microbial cell membranes, suggesting mechanisms of action that could inform future drug design .

Ethyl potassium malonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl Malonate | CHO | An ester form without the potassium ion; used similarly in organic synthesis. |

| Dimethyl Malonate | CHO | A dimethyl ester that is more volatile; often used in similar reactions but less polar. |

| Diethyl Malonate | CHO | Contains two ethoxy groups; utilized for similar synthetic pathways but differs in reactivity due to steric hindrance. |

| Potassium Malonate | CHKO | The potassium salt of malonic acid; lacks the ethoxy group, affecting solubility and reactivity. |

Ethyl potassium malonate's unique combination of properties, including its solubility and biological activity, distinguishes it from these similar compounds, making it particularly useful in both synthetic and biological contexts .

The synthesis of ethyl potassium malonate traces its origins to early 20th-century investigations into malonic acid derivatives. Initial methods relied on the partial saponification of diethyl malonate (DEM) using potassium hydroxide (KOH) in alcoholic media, though these approaches suffered from poor selectivity and yields due to competing dialkylation and decarboxylation side reactions. A breakthrough came in 1998 with the development of a solvent-minimized protocol, where DEM and KOH were reacted in a 1.5:1 molar ratio without excessive alcohol dilution. This method achieved 92% yield of ethyl potassium malonate with <1% dipotassium malonate impurity, addressing critical purity requirements for pharmaceutical applications.

Parallel advancements in malonic ester chemistry, such as Perkin’s 19th-century work on cyclic ketone synthesis, laid the groundwork for understanding the reactivity of ethyl potassium malonate’s enolate species. The compound’s structural kinship to diethyl malonate—a staple in the classical malonic ester synthesis—enabled its adoption in methodologies requiring enhanced solubility or regioselectivity.

Table 1: Evolution of Ethyl Potassium Malonate Synthesis

Evolution as a Synthetic Reagent in Academic Research

Ethyl potassium malonate’s utility expanded beyond its role as a carboxylate precursor with the discovery of its enolate’s unique reactivity. Unlike diethyl malonate, its potassium salt exhibits reduced ester hydrolysis under basic conditions, enabling clean alkylation at the α-position without competing transesterification. This property proved critical in the synthesis of β-ketoesters, where in situ generation of (trimethylsilyl)ethyl malonate facilitated acylation reactions under mild conditions.

In cyclocondensation chemistry, ethyl potassium malonate serves as a bis-electrophile in reactions with 1,3-dinucleophiles. For example, fusion with 2-cyanomethylbenzimidazole at 250°C yields pyrido[1,2-a]benzimidazoles—a scaffold prevalent in antiviral agents. The reagent’s capacity to undergo tandem alkylation-decarboxylation sequences further enables the construction of polysubstituted acetic acids, circumventing the need for strong bases like LDA.

Research Significance in Contemporary Carbon-Carbon Bond Formation

Modern applications of ethyl potassium malonate capitalize on its dual reactivity: as a stabilized enolate for nucleophilic attack and as a carboxylate precursor for decarboxylative functionalization. In asymmetric synthesis, its enolate undergoes Michael additions to α,β-unsaturated esters, yielding chiral β-ketoesters with >90% enantiomeric excess when catalyzed by cinchona alkaloids. This reactivity underpins routes to nonsteroidal anti-inflammatory drugs (NSAIDs) and γ-aminobutyric acid (GABA) analogs.

The compound’s role in C-C bond formation extends to transition-metal-catalyzed processes. Palladium-mediated cross-couplings of ethyl potassium malonate-derived enolates with aryl halides enable the synthesis of biarylacetic acids—key intermediates in ligand design for catalysis. Additionally, its use in Claisen condensations with ketones provides access to γ-diketones, which undergo cyclization to form substituted pyrroles and indoles.

Table 2: Key C-C Bond Forming Reactions Using Ethyl Potassium Malonate

Selective Saponification Studies

Mechanistic Investigations of Diethyl Malonate Conversion

The conversion of diethyl malonate to ethyl potassium malonate proceeds via base-mediated saponification, where potassium hydroxide selectively cleaves one ester group. Kinetic studies reveal that the reaction follows a two-step mechanism: (1) nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate, and (2) elimination of ethoxide to yield the mono-deprotonated species [1]. The selectivity for mono-saponification over full hydrolysis is governed by steric and electronic factors. Ethanol acts as both solvent and proton donor, stabilizing the intermediate and preventing over-hydrolysis [1] [2].

Isotopic labeling experiments using deuterated ethanol (CH₃CH₂OD) confirmed that the solvent participates in proton transfer during the rate-determining step [2]. This mechanistic understanding has informed the development of controlled reaction conditions to achieve >90% selectivity for the mono-ester product [1].

Optimization Parameters for Synthetic Efficiency

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| KOH:Malonate Ratio | 1:1 (stoichiometric) | Prevents dihydrolysis [1] |

| Ethanol Concentration | 50% (v/v) | Enhances solubility [1] |

| Temperature Profile | Reflux → gradual cooling | Improves crystallization [1] |

| Reaction Time | 12–16 hours | Ensures completion [2] |

The highest reported yield (92%) was achieved using a 1:1 molar ratio of diethyl malonate to KOH in ethanol, with slow cooling to room temperature to promote crystal formation [1]. Scale-up experiments demonstrated that maintaining a ethanol-to-water ratio of 4:1 minimizes byproduct formation during crystallization [1] [2].

Alternative Synthetic Methodologies

Recent advances have explored non-saponification routes:

Carbonylative Coupling: Ethyl chloroacetate reacts with carbon monoxide (0.5–4 MPa) and ethanol in the presence of KI/NaI catalysts, yielding diethyl malonate intermediates that undergo partial hydrolysis [3]. This method achieves 98% conversion but requires specialized equipment for high-pressure reactions [3].

Meldrum’s Acid Derivatization: Alkylation of Meldrum’s acid followed by alcoholysis provides a route to diverse mono-esters. While effective for introducing non-ethyl alkoxy groups, this method suffers from lower yields (45–65%) compared to traditional saponification [2].

Enzymatic Hydrolysis: Pilot studies using lipases (e.g., Candida antarctica) in biphasic systems show 78% selectivity for mono-ester formation at 40°C, though reaction times exceed 72 hours [2].

Green Chemistry Innovations in Synthesis Protocols

Environmentally benign approaches have focused on:

- Solvent Optimization: Replacing ethanol with cyclopentyl methyl ether (CPME) reduces energy consumption during distillation by 30% while maintaining 89% yield [2].

- Catalyst Recycling: Immobilized KOH on mesoporous silica enables three reaction cycles without yield loss (91% ± 2%) [2].

- Waste Minimization: Mother liquor from crystallization steps is repurposed for subsequent batches, decreasing ethanol consumption by 40% [1].

A comparative life-cycle analysis showed that green protocols reduce the process mass intensity (PMI) from 8.7 to 4.2 kg/kg product [2].

Scale-up Methodology Development and Challenges

Industrial-scale production (100+ kg batches) faces three primary challenges:

Crystallization Control: Rapid cooling causes particle agglomeration, addressed through segmented cooling profiles:

- 60°C → 40°C at 1°C/min

- 40°C → 25°C at 0.5°C/min [1]

Byproduct Management: The dihydrolysis byproduct (malonic acid) is mitigated by maintaining pH > 10 during filtration [1].

Continuous Processing: Microreactor systems achieve 94% yield in 4 hours residence time, but face fouling issues due to potassium salt precipitation [2].

A comparative analysis of batch vs. continuous methods reveals:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Yield | 92% | 94% |

| Throughput | 50 kg/day | 120 kg/day |

| Purity | 99.2% | 98.7% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

Nucleophilic Substitution Dynamics and Reactivity

The nucleophilic substitution reactions of ethyl potassium malonate enolates follow predominantly SN2 mechanisms when reacting with alkyl electrophiles, demonstrating high selectivity for primary and activated secondary substrates [6] [7]. Mechanistic studies have established that the enolate anion functions as a highly effective nucleophile, with reactivity patterns strongly influenced by steric and electronic factors of both the nucleophile and electrophile [8].

Research has documented that primary alkyl halides undergo smooth substitution reactions with yields typically ranging from 60-88%, while secondary halides show diminished reactivity due to competing elimination pathways [6]. The reaction proceeds through backside attack characteristic of SN2 mechanisms, resulting in inversion of stereochemistry when chiral electrophiles are employed [7]. Solvent effects play a crucial role, with polar aprotic solvents such as tetrahydrofuran and dimethylformamide providing optimal reaction environments [8].

| Electrophile Type | Mechanism | Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Primary alkyl halides | SN2 | THF, RT to reflux | 60-88 | Citation 3 |

| Aryl nitriles | Nucleophilic addition | ZnCl2, Hünig's base | 70-85 | Citation 57 |

| Benzylic halides | SN2 | DMF, mild heating | 72-80 | Citation 73 |

| Allyl halides | SN2 | Ethereal solvents | 65-90 | Citation 76 |

| Methyl iodide | SN2 | Ethanol, reflux | 80-95 | Citation 24 |

Specialized applications include reactions with aryl nitriles in the presence of zinc chloride and Hünig's base, which proceed through nucleophilic addition mechanisms to generate β-amino acrylates [9]. These transformations demonstrate the versatility of ethyl potassium malonate as a synthetic building block, with the ability to form carbon-carbon bonds under diverse reaction conditions [8]. The reaction rates follow the expected order: methyl > primary > benzylic > allyl > secondary, reflecting the typical SN2 reactivity trends [7].

Carbonyl Ylide Chemistry and Transformations

The involvement of ethyl potassium malonate derivatives in carbonyl ylide chemistry represents an advanced area of mechanistic investigation, particularly in the context of metal-catalyzed transformations [10] [11]. Research has demonstrated that α-diazomalonates derived from ethyl potassium malonate can undergo rhodium(II)-catalyzed decomposition to generate carbonyl ylides through chemoselective processes [10].

Mechanistic studies have revealed that treatment of ethyl trifluoroethyl diazomalonate with rhodium(II) catalysts selectively forms carbonyl ylides from the electron-rich ethyl ester moiety [11]. This selectivity arises from electronic differentiation between the ester groups, with the more electron-rich ethyl ester preferentially participating in ylide formation [10]. The resulting carbonyl ylides demonstrate high reactivity toward dipolarophiles, particularly alkynes, leading to the formation of highly functionalized oxabicyclic compounds with excellent chemo-, regio-, and diastereoselectivity [11].

| Ylide System | Formation Method | Transformation Products | Selectivity | Reference |

|---|---|---|---|---|

| Malonate-derived carbonyl ylides | Metal carbene trapping | Oxabicyclic compounds | Chemo-, regio-, diastereoselective | Citation 88 |

| Ethyl diazomalonate ylides | Rhodium(II) catalysis | Functionalized cyclics | High chemoselectivity | Citation 94 |

| α-Diazodiesters with ketones | CpRu catalysis | 2-Vinyloxymalonates | Single regioisomers | Citation 95 |

| Ruthenium-catalyzed ylide formation | [CpRu(CH3CN)3][BArF] | Enol ethers | Good stereoselectivity | Citation 3 |

| Electronically differentiated malonates | Selective ylide formation | Heterocycles | Electronic differentiation | Citation 88 |

Alternative approaches utilizing ruthenium catalysis have shown that cyclic ketones can condense with α-diazomalonates under [CpRu(CH3CN)3][BArF] catalysis to produce 2-vinyloxymalonates [12]. Computational studies indicate that the mechanism involves initial coordination of the diazomalonate to the ruthenium center, followed by nitrogen extrusion and subsequent ylide formation [6]. The ylide intermediates can undergo diverse transformations, including cycloaddition reactions and rearrangements, making them valuable synthetic intermediates for heterocycle construction [12].

Decarboxylation Mechanism Research

The decarboxylation of ethyl potassium malonate derivatives constitutes a critical transformation in synthetic organic chemistry, providing access to monocarboxylic acids through the loss of carbon dioxide [13] [14]. Mechanistic investigations have established that decarboxylation proceeds through a concerted process involving a six-membered cyclic transition state [14] [15].

Research has demonstrated that the decarboxylation mechanism involves initial hydrolysis of the ester groups under acidic conditions, followed by thermal elimination of carbon dioxide [13]. Kinetic studies indicate that the reaction follows first-order kinetics with respect to the malonic acid derivative, with half-lives ranging from 10 minutes to several hours depending on temperature and substitution patterns [13] [16]. The activation energies for decarboxylation typically range from 25-35 kcal/mol, consistent with a concerted bond-breaking and bond-forming process [15].

| Substrate | Mechanism Type | Temperature (°C) | Half-life | Reference |

|---|---|---|---|---|

| Ethyl malonate derivatives | Thermal decarboxylation | 150-200 | 10-60 min | Citation 22 |

| Malonic acid | Polar mechanism | 100-180 | 2-12 h | Citation 22 |

| Alkylated malonic esters | Six-membered transition state | 180-200 | 30 min - 2 h | Citation 27 |

| Ethylmalonyl-CoA | Enzymatic decarboxylation | 37 (enzymatic) | 10-20 min | Citation 25 |

| Substituted malonates | Concerted mechanism | 120-180 | 1-6 h | Citation 29 |

The proposed mechanism involves protonation of one carbonyl oxygen, followed by concerted C-C bond cleavage and CO2 elimination through a six-membered transition state [14]. Electron-withdrawing substituents accelerate the reaction by stabilizing the developing carbanion character in the transition state, while electron-donating groups have the opposite effect [15]. Environmental factors such as solvent polarity and temperature significantly influence reaction rates, with polar solvents generally accelerating the process [13].

Specialized enzymatic decarboxylation pathways have been identified for ethylmalonyl-CoA derivatives, involving specific decarboxylase enzymes that operate under physiological conditions [16]. These enzymatic processes proceed through different mechanisms compared to thermal decarboxylation, involving enzyme-substrate complexes and cofactor participation [16].

Tautomerization Equilibria Studies and Implications

The tautomerization equilibria of ethyl potassium malonate and related derivatives involve interconversion between keto and enol forms, representing a fundamental aspect of their chemical behavior [4] [17]. Research has established that malonate derivatives predominantly exist in the diketo tautomeric form under standard conditions, with the enol form typically representing less than 1% of the equilibrium mixture [17].

Mechanistic studies have revealed that tautomerization can proceed through both acid-catalyzed and base-catalyzed pathways [4] [18]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon, while the base-catalyzed pathway proceeds through initial deprotonation to form an enolate intermediate [18]. The equilibrium position is influenced by factors including conjugation effects, hydrogen bonding, and solvent polarity [19].

| Compound System | Keto Form (%) | Enol Form (%) | Equilibrium Factors | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | 99.999 | 0.001 | Conjugation stabilization | Citation 38 |

| Malonate derivatives | >99 | <1 | Resonance effects | Citation 42 |

| β-ketoesters | 76-99 | 1-24 | Hydrogen bonding | Citation 40 |

| Enol-keto equilibrium | 92-99.8 | 0.2-8 | Solvent polarity | Citation 43 |

| Hydroxymethylene malonates | 60-80 | 20-40 | Intramolecular H-bonding | Citation 5 |

Special cases involving hydroxymethylene malonate derivatives demonstrate significantly higher enol content due to intramolecular hydrogen bonding stabilization [2]. In these systems, the enol form can represent 20-40% of the equilibrium mixture, substantially higher than simple malonate esters [2]. The tautomerization rate is generally rapid at room temperature, with equilibrium being established within seconds to minutes [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 42 of 47 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant